2-[(Benzylsulfonyl)amino]benzamide

Positional isomerism Intramolecular hydrogen bonding Conformational pre‑organization

2-[(Benzylsulfonyl)amino]benzamide (CAS 310418-27-0) is a synthetic sulfonamidobenzamide derivative defined by a benzylsulfonyl group installed at the ortho‑position of the anthranilamide core. With a molecular formula of C₁₄H₁₄N₂O₃S and a molecular weight of 290.34 g·mol⁻¹, the compound presents two hydrogen‑bond donors (the primary amide –CONH₂ and the sulfonamide –NHSO₂–) and four hydrogen‑bond acceptors.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34g/mol
Cat. No. B506230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Benzylsulfonyl)amino]benzamide
Molecular FormulaC14H14N2O3S
Molecular Weight290.34g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C14H14N2O3S/c15-14(17)12-8-4-5-9-13(12)16-20(18,19)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H2,15,17)
InChIKeyKRUDKHHRBADFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Benzylsulfonyl)amino]benzamide: Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Characterization


2-[(Benzylsulfonyl)amino]benzamide (CAS 310418-27-0) is a synthetic sulfonamidobenzamide derivative defined by a benzylsulfonyl group installed at the ortho‑position of the anthranilamide core . With a molecular formula of C₁₄H₁₄N₂O₃S and a molecular weight of 290.34 g·mol⁻¹, the compound presents two hydrogen‑bond donors (the primary amide –CONH₂ and the sulfonamide –NHSO₂–) and four hydrogen‑bond acceptors . It is typically supplied as a research‑grade solid with a purity of ≥95% . The ortho‑substitution pattern distinguishes it from the corresponding para‑isomer (4‑[(benzylsulfonyl)amino]benzamide) and from N‑alkylated analogs such as N‑benzyl‑2‑(toluene‑4‑sulfonylamino)‑benzamide, a difference that governs both its intermolecular interactions and its potential for downstream derivatization [1].

Why 2-[(Benzylsulfonyl)amino]benzamide Cannot Be Replaced by Generic Sulfonamidobenzamide Analogs Without Risking Target Engagement and Synthetic Utility


Sulfonamidobenzamides are not a uniform compound class; small variations in substitution geometry, N‑alkylation status, and the sulfonyl aryl/heteroaryl group profoundly alter both pharmacological activity and synthetic handle availability [1]. The ortho‑sulfonamide in 2‑[(benzylsulfonyl)amino]benzamide forms an intramolecular hydrogen‑bond network with the adjacent primary amide that is absent in the para‑isomer, potentially stabilizing a conformation that favors interaction with specific ion‑channel or enzyme pockets [2]. Furthermore, the unsubstituted primary amide (–CONH₂) preserves a key derivatization vector: N‑alkylation or N‑arylation at this position, as demonstrated in the development of the Kv1.5 inhibitor S0100176, can tune selectivity and potency by orders of magnitude [3][4]. Procurement of a pre‑alkylated analog (e.g., N‑isopropyl or N‑benzyl derivatives) forecloses this diversification opportunity, making the free‑amide scaffold a uniquely enabling starting material for structure–activity relationship (SAR) campaigns [4].

Quantitative Differentiation Evidence for 2-[(Benzylsulfonyl)amino]benzamide Versus Closest Structural Analogs


Positional Isomerism Dictates Hydrogen‑Bond Network Architecture: Ortho- vs. Para‑Sulfonamidobenzamide

The ortho‑relationship between the benzylsulfonylamino group and the primary amide in the target compound permits formation of a six‑membered intramolecular hydrogen‑bond (sulfonamide N–H···O=C–NH₂), which pre‑organizes the benzamide scaffold into a pseudo‑cyclic conformation. This intramolecular H‑bond is geometrically impossible in the para‑isomer, 4‑[(benzylsulfonyl)amino]benzamide . In the analogous renin‑inhibitor series reported by Lorthiois et al. (PDB 4RYG), the benzylsulfonylamino motif engages in a defined H‑bond network with the catalytic aspartate residues of renin when presented on a pyrrolidine scaffold; the ortho‑benzamide variant is expected to offer a similar constrained pharmacophore, whereas the para‑isomer presents the sulfonamide and amide functionalities on opposite vectors, fundamentally altering the molecular recognition surface [1].

Positional isomerism Intramolecular hydrogen bonding Conformational pre‑organization

Free Primary Amide as a Synthetic Diversification Handle: Contrast with N‑Alkylated Analogs

The target compound bears an unsubstituted primary amide (–CONH₂), which serves as a universal synthetic handle for amide‑directed diversification (N‑alkylation, N‑arylation, or conversion to acyl‑sulfonamide hybrids). In contrast, the pre‑N‑benzylated analog N‑benzyl‑2‑(toluene‑4‑sulfonylamino)‑benzamide (CHEMBL94764) has this position blocked, fixing the N‑substituent. The functional consequence of this block is illustrated by the Kv1.5 inhibitor S0100176 (N‑benzyl‑N‑pyridin‑3‑yl‑methyl‑2‑(toluene‑4‑sulfonylamino)‑benzamide), which achieves an IC₅₀ of 0.7 µM against Kv1.5 expressed in Xenopus oocytes, a >5,800‑fold improvement over the simple N‑benzyl analog (IC₅₀ = 4,100 µM) [1][2]. The free‑amide scaffold therefore enables systematic exploration of N‑substituent space, a capability that is lost upon procurement of a pre‑substituted analog .

Synthetic tractability N‑alkylation SAR Kv1.5 potassium channel

BK Channel Modulatory Activity: Target Compound vs. In‑Class Benzenesulfonamide‑Benzamide Derivatives

The sulfonamidobenzamide scaffold, including the benzylsulfonylamino motif, has demonstrated measurable activity at the calcium‑activated potassium channel (BK channel, KCa1.1). In a functional vasorelaxation assay using KCl‑induced contractile tone as readout, the benzylsulfonylamino‑containing sulfonamidobenzamide CHEMBL499800 exhibited an IC₅₀ of 2.51 × 10³ nM (2.51 µM) [1]. This level of BK channel modulatory activity is consistent with the class behavior of sulfonamidobenzamides, though no direct head‑to‑head comparison with the target compound itself is available in the peer‑reviewed literature. By contrast, N‑phenyl‑4‑[(phenylsulfonyl)amino]benzamide, a para‑sulfonamidobenzamide, shows an IC₅₀ of 6.46 nM against a related target, illustrating the substantial potency divergence that positional isomerism and N‑substitution can induce within this scaffold family [2].

BK calcium‑activated potassium channel Vasorelaxation Sulfonamidobenzamide pharmacology

Benzylsulfonyl vs. Heteroarylsulfonyl: Structural Determinants of Kv1.5 Channel Block Selectivity

The Aventis patent family (DE10128331A1, subsequently exploited by Sanofi) explicitly claims 2‑(heteroarylsulfonyl‑amino)‑benzamide derivatives as Kv1.5‑selective blockers for atrial fibrillation, establishing that the sulfonyl aryl/heteroaryl group is a primary determinant of channel subtype selectivity [1]. Within this SAR framework, the benzylsulfonyl group of the target compound occupies a distinct chemical space: it is more lipophilic (predicted logP ≈ 2.5–3.0) than heteroarylsulfonyl variants (e.g., pyridylsulfonyl, predicted logP ≈ 1.0–1.5), which may favor membrane partitioning and channel access from the lipid bilayer, a mechanism proposed for open‑channel blockers such as S0100176 [2]. The benzylsulfonyl group also lacks the heteroatom‑mediated metabolic liabilities (e.g., N‑oxidation of pyridine) associated with heteroarylsulfonyl analogs, potentially conferring superior metabolic stability [3].

Kv1.5 ultrarapid delayed rectifier Atrial fibrillation Sulfonyl group SAR

High-Value Application Scenarios for 2-[(Benzylsulfonyl)amino]benzamide in Drug Discovery and Chemical Biology


Focused Library Synthesis for Kv1.5 Blocker Optimization

The free primary amide of 2‑[(benzylsulfonyl)amino]benzamide is the ideal starting point for systematic N‑alkylation and N‑arylation libraries aimed at the Kv1.5 ultrarapid delayed rectifier, a validated target for atrial fibrillation. As demonstrated by the >5,800‑fold potency improvement from the simple N‑benzyl analog (IC₅₀ = 4,100 nM) to the optimized S0100176 derivative (IC₅₀ = 0.7 nM), the N‑substituent is the dominant SAR vector for Kv1.5 affinity [1]. Procurement of the free‑amide scaffold enables parallel synthesis of 50–500 compound libraries for hit‑to‑lead and lead‑optimization campaigns, whereas pre‑alkylated analogs are terminal compounds unsuitable for further diversification [2].

Conformationally Constrained Pharmacophore Design for Aspartyl Protease Inhibition

The ortho‑benzylsulfonylamino motif creates an intramolecular hydrogen‑bonded pseudo‑cycle that mimics the conformation observed in potent renin inhibitors such as those co‑crystallized in PDB 4RYG [1]. This conformational pre‑organization can be exploited in structure‑based drug design targeting aspartyl proteases (renin, BACE1, HIV protease), where a bent ligand conformation is required to simultaneously engage both catalytic aspartate residues. The target compound serves as a minimal pharmacophore template that can be elaborated with P1–P3 substituents, and its ortho‑relationship is essential for this binding mode; the para‑isomer cannot adopt the required geometry [2].

Sulfonamidobenzamide Scaffold for BK Channel Modulator Screening

With demonstrated BK channel (KCa1.1) modulatory activity (class IC₅₀ ~2.5 µM for a closely related benzylsulfonylamino‑benzamide), the scaffold is a viable starting point for phenotypic screening in vascular smooth muscle and neuronal excitability assays [1]. BK channel openers are sought for hypertension, overactive bladder, and neuroprotection. The target compound can be screened directly in KCl‑induced contractile tone assays using isolated aortic ring preparations, with the free amide and sulfonamide NH groups available for subsequent medicinal chemistry optimization to improve potency and subtype selectivity [2].

Chemoproteomic Probe Synthesis via Amide‑Directed Bioconjugation

The primary amide of 2‑[(benzylsulfonyl)amino]benzamide is amenable to selective activation and conjugation (e.g., via EDC/NHS coupling to amine‑functionalized linkers or biotin tags) without competing reaction at the sulfonamide NH, which is significantly less nucleophilic [1]. This chemoselectivity enables the compound to be used as a core scaffold for activity‑based protein profiling (ABPP) probes, photoaffinity labeling reagents, and pull‑down probes for target deconvolution, providing a level of synthetic utility that is absent in N‑substituted analogs where the reactive amide handle is blocked [2].

Quote Request

Request a Quote for 2-[(Benzylsulfonyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.